H-Met-Val-OH

Description

Structure

3D Structure

Propriétés

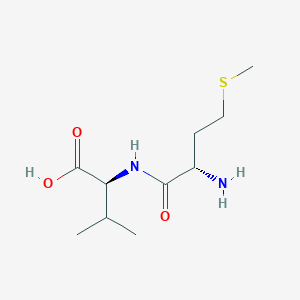

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJQOMZCSHBMY-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426665 |

Source

|

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-13-6 |

Source

|

| Record name | L-Methionyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Met-Val-OH (Methionyl-Valine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Val-OH, also known as Methionyl-Valine, is a dipeptide composed of the essential amino acids L-methionine and L-valine. As a product of protein metabolism, this simple peptide is gaining interest for its potential biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of this compound, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of an L-methionine residue linked to an L-valine residue via a peptide bond. The N-terminus is a free amino group on the methionine residue, and the C-terminus is a free carboxyl group on the valine residue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20N2O3S | PubChem |

| Molecular Weight | 248.34 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylbutanoic acid | PubChem |

| Melting Point | 227-229 °C (decomposes) | Experimental |

| Water Solubility | Soluble | Experimental |

| pKa (predicted for H-Val-Met-OH) | 3.05 ± 0.10 | Predicted[2] |

| LogP (predicted) | -2.5 | PubChem |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a generalized protocol adapted for this compound using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Loading of the First Amino Acid (Valine):

-

Activate Fmoc-Val-OH (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (2 equivalents) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF.

-

Coupling of the Second Amino Acid (Methionine):

-

Activate Fmoc-Met-OH (4 equivalents) with HBTU (3.95 equivalents), HOBt (4 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Add the activated methionine solution to the deprotected resin-bound valine and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal methionine.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

-

Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

-

Sample Preparation: Dissolve the crude, lyophilized this compound in mobile phase A to a concentration of 1-5 mg/mL.

-

HPLC Conditions:

-

Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a good starting point for analytical scale. This will need to be optimized for preparative scale.

-

Flow Rate: 1 mL/min for analytical, and adjusted accordingly for preparative scale.

-

Detection: UV absorbance at 215 nm and 280 nm.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Characterization

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Mass: The protonated molecule [M+H]+ should be observed at an m/z corresponding to the calculated monoisotopic mass of this compound (249.1267 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic peaks for the protons of the methionine and valine residues. The chemical shifts and coupling patterns will confirm the structure and stereochemistry.

-

¹³C NMR: The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, providing further structural confirmation.

Biological Activity and Signaling Pathways

Interaction with Flavin-Containing Monooxygenases (FMOs)

This compound has been shown to be a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds containing nitrogen or sulfur. The methionine residue of this compound is likely the site of oxidation by FMOs.

Experimental Protocol: FMO Activity Assay

A common method to assess FMO activity is to monitor the NADPH consumption spectrophotometrically at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 8.5), NADPH, and the purified FMO enzyme.

-

Initiation: Initiate the reaction by adding this compound to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics (Km and Vmax) for this compound as a substrate.

Neurite Outgrowth Promotion

Studies have indicated that this compound has the potential to promote neurite growth.[1] This activity is often assessed using neuronal cell lines such as PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay

Workflow for Neurite Outgrowth Assay

Caption: A typical workflow for a neurite outgrowth assay using PC12 cells.

Methodology:

-

Cell Culture: Plate PC12 cells on collagen-coated plates in a suitable growth medium.

-

Treatment: Treat the cells with varying concentrations of this compound, often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells. Include appropriate positive (NGF alone) and negative controls.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

Potential Role in mTOR Signaling

While a direct signaling pathway for this compound has not been fully elucidated, its constituent amino acids, methionine and valine, are known activators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine, methionine, and valine, signal to mTORC1 through a complex mechanism involving the Rag GTPases.

Proposed Signaling Pathway for Amino Acid Activation of mTORC1

Caption: A simplified diagram of the mTORC1 activation pathway by amino acids.

It is plausible that this compound, after cellular uptake, could be hydrolyzed into its constituent amino acids, which would then activate the mTOR pathway. Alternatively, the dipeptide itself may interact with cell surface receptors or transporters that could influence intracellular signaling. Further research is required to delineate the specific signaling mechanisms of this compound.

Conclusion

This compound is a simple dipeptide with emerging biological significance. This guide has provided a foundational understanding of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation. The potential for this dipeptide to influence key cellular processes such as metabolism and neuronal development warrants further investigation, particularly in the context of drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide on the Biological Functions of H-Met-Val-OH in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Met-Val-OH, chemically known as Methionyl-Valine, is emerging as a molecule of interest in cellular processes, particularly in neuroscience. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its role in neurite outgrowth and its interaction with Flavin-containing monooxygenases (FMOs). This document details its mechanism of action, summarizes quantitative data, provides experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development.

Introduction

This compound is a dipeptide composed of methionine and valine. Recent studies have highlighted its potential bioactivity, particularly in promoting the growth of neurites, the projections from neurons that are fundamental for neural communication.[1][2] Additionally, this compound has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, suggesting a role in cellular metabolism and detoxification pathways.[1][3] This guide synthesizes the available scientific information to provide a detailed technical resource on the cellular functions of this dipeptide.

Core Biological Functions

Neurite Outgrowth Promotion

The most well-documented biological function of this compound is its ability to promote neurite outgrowth in neuronal cell lines, such as PC12 cells. This activity is particularly significant as it suggests a potential role in neuronal development, regeneration, and repair.

Quantitative Data on Neurite Outgrowth

The following table summarizes the quantitative data on the neurite outgrowth-promoting activity of this compound in PC12 cells. The data is derived from a study investigating compounds from cockscomb hydrolysate.[2]

| Concentration of this compound (µM) | Percentage of Neurite-Bearing Cells (in the presence of 0.5 mM Bt₂cAMP) |

| 0 | ~15% |

| 0.2 | ~20% |

| 2 | ~25% |

| 20 | ~30%* |

| 200 | ~35%** |

*p < 0.05, **p < 0.01 compared to the control (0.5 mM Bt₂cAMP only). Data are expressed as the mean percentage of 300-400 cells.[2]

This compound was found to synergistically promote neurite growth in PC12 cells when co-administered with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable analog of cyclic AMP that is known to induce neuronal differentiation.[1][2]

Interaction with Flavin-Containing Monooxygenases (FMOs)

This compound is a substrate for the xenobiotic-metabolizing enzymes FMO1 and FMO3.[1][3] FMOs are a family of enzymes that catalyze the oxygenation of a wide variety of soft nucleophiles, including nitrogen-, sulfur-, and phosphorus-containing compounds.[4] The interaction of this compound with these enzymes suggests its involvement in metabolic pathways, although the precise physiological consequences of this interaction are still under investigation.

FMO Substrate Activity

-

FMO1: this compound (at 5 mM) is oxidized by cDNA-expressed human FMO1.[1]

-

FMO3: this compound (at 1 mM and 5 mM) is oxidized by cDNA-expressed human FMO3.[1]

The oxidation of the methionine residue within the dipeptide is the likely reaction catalyzed by FMOs.

Signaling Pathways

While the precise signaling cascade initiated by this compound to promote neurite outgrowth has not been fully elucidated for this specific dipeptide, the process in PC12 cells generally involves the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP response element-binding protein (CREB) pathway.[5][6][7][8][9][10][11][12][13][14][15][16]

Hypothesized Signaling Pathway for this compound-Induced Neurite Outgrowth

Based on the synergistic effect with Bt₂cAMP and the known mechanisms of neurite outgrowth, a plausible signaling pathway is proposed. This compound may bind to a yet-unidentified cell surface receptor, leading to the activation of downstream signaling cascades that converge with the cAMP-PKA pathway, ultimately activating transcription factors like CREB. Activated CREB would then promote the expression of genes necessary for neurite extension and neuronal differentiation. The MAPK/ERK pathway is another critical route for neurite outgrowth and could be activated by the putative this compound receptor.

Hypothesized signaling pathway for this compound in neurite outgrowth.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods.[1][3][17][18][19]

Solid-Phase Peptide Synthesis (SPPS) Workflow

General workflow for the solid-phase synthesis of this compound.

Detailed Protocol for SPPS:

-

Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Met-OH to the deprotected valine residue using the same coupling procedure as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the methionine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies investigating neurite outgrowth in PC12 cells.[2]

-

Cell Seeding: Plate PC12 cells at a density of 4.0 × 10³ cells/well in a 96-well plate coated with a suitable substrate (e.g., collagen type IV).

-

Treatment: Culture the cells with varying concentrations of this compound (e.g., 0.2–200 µM) in the presence of 0.5 mM Bt₂cAMP. Include a control group with only 0.5 mM Bt₂cAMP.

-

Incubation: Incubate the cells for 24-48 hours.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a suitable neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear stain (e.g., DAPI).

-

Imaging and Quantification: Acquire images using a fluorescence microscope. A neurite is typically defined as a process longer than the cell body diameter. Quantify the percentage of neurite-bearing cells by counting at least 300-400 cells per condition from three independent experiments.

FMO Activity Assay

This is a general protocol for an in vitro FMO activity assay that can be adapted for this compound.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing cDNA-expressed human FMO1 or FMO3, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-generating system.

-

Substrate Addition: Add this compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the formation of the oxidized product (likely Met(O)-Val) using liquid chromatography-mass spectrometry (LC-MS).

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the initial reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using common in vitro assays such as the DPPH and ABTS radical scavenging assays.[20][21][22][23][24][25][26]

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Mix different concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer to a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS radical solution.

-

Incubate for a set time and measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

Cellular Uptake

The cellular uptake of dipeptides and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[27][28][29] These transporters are expressed in various tissues, including the intestine, kidney, and to some extent, in the brain. The exact mechanism of this compound uptake into neuronal cells like PC12 has not been specifically determined but is likely to involve a carrier-mediated transport system.

Future Directions

The biological functions of this compound present several avenues for future research:

-

Elucidation of the Neurite Outgrowth Signaling Pathway: Identifying the specific receptor for this compound and confirming the downstream signaling molecules (e.g., MAPK/ERK, CREB) will be crucial.

-

In Vivo Studies: Investigating the effects of this compound on neuronal development and regeneration in animal models of neurological disorders.

-

Pharmacokinetics and Metabolism: Determining the kinetic parameters of this compound with FMO1 and FMO3 and understanding its overall metabolic fate in the body.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity.

-

Gene Expression Analysis: Performing transcriptomic studies to identify the genes regulated by this compound in neuronal cells.[24][30][31][32][33][34]

Conclusion

This compound is a bioactive dipeptide with demonstrated effects on neurite outgrowth and as a substrate for FMO enzymes. Its ability to promote neuronal process extension, particularly in synergy with other signaling molecules, makes it a promising candidate for further investigation in the context of neurodegenerative diseases and regenerative medicine. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and professionals in the field to advance our understanding of this intriguing molecule.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Role of the Transcription Factor CREB in Ethanol-Induced Endoplasmic Reticulum Stress and Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. Oxidative stress differentially modulates phosphorylation of ERK, p38 and CREB induced by NGF or EGF in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biomarkers of mature neuronal differentiation and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of MEK/ERK signaling contributes to the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gene expression profiling and mechanism study of neural stem cells response to surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Chemogenomic analysis of neuronal differentiation with pathway changes in PC12 cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 31. Neurite Outgrowth and Gene Expression Profile Correlate with Efficacy of Human Induced Pluripotent Stem Cell-Derived Dopamine Neuron Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Gene expression profiling of neural stem cells and identification of regulators of neural differentiation during cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

Technical Guide: H-Met-Val-OH (L-Methionyl-L-valine), CAS Number 14486-13-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide H-Met-Val-OH (L-Methionyl-L-valine), identified by CAS number 14486-13-6. This document consolidates key chemical, physical, and biological data, along with detailed experimental protocols for its synthesis and biological evaluation.

Core Compound Information

This compound is a dipeptide composed of L-methionine and L-valine.[1] It is a molecule of interest in biomedical research due to its biological activities, including its role as a substrate for Flavin-containing monooxygenases (FMOs) and its potential to promote neurite outgrowth.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14486-13-6 | [1] |

| Molecular Formula | C10H20N2O3S | [1] |

| Molecular Weight | 248.34 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | [1] |

| Synonyms | L-Methionyl-L-valine, Met-Val | [1] |

| Melting Point | 227-229 °C (decomposes) | PrepChem.com |

| Solubility | Water: Soluble | PrepChem.com |

| Organic Solvents: Expected to have low solubility in non-polar organic solvents, with potentially increased solubility in polar aprotic solvents like DMSO. | General dipeptide characteristics | |

| Appearance | White crystalline powder (typical for dipeptides) | General dipeptide characteristics |

| Optical Rotation | Data not available. As it is composed of L-amino acids, it is expected to be levorotatory. | - |

| XLogP3 | -2.5 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 248.11946368 Da | [1][2] |

| Topological Polar Surface Area | 118 Ų | [1] |

Synthesis Protocol

A representative method for the preparation of L-Methionyl-L-valine is described below, based on established peptide synthesis principles. Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a rink amide resin, a common choice for producing C-terminally amidated peptides. For a C-terminal carboxylic acid, a Wang or similar resin would be used.

Materials:

-

Fmoc-Val-OH

-

Fmoc-Met-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling (Valine):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Deprotection:

-

Wash the resin with DMF.

-

Remove the Fmoc group from the coupled valine by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling (Methionine):

-

Pre-activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add the activated methionine solution to the resin and shake for 2-4 hours.

-

Confirm complete coupling with a Kaiser test.

-

-

Final Deprotection:

-

Wash the resin with DMF.

-

Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

References

An In-depth Technical Guide to the Dipeptide Methionyl-Valine

This guide provides a comprehensive overview of the dipeptide Methionyl-Valine (Met-Val), intended for researchers, scientists, and professionals in drug development. It covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation and analysis, and a discussion of its potential biological significance based on its constituent amino acids.

History and Discovery

The discovery of Methionyl-Valine is not marked by a singular event but is rather a result of the systematic advancements in peptide chemistry throughout the 20th century. The foundational work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901 and coined the term "peptide" in 1902, paved the way for the synthesis of countless peptide combinations.[1][2] The development of both solution-phase and, later, solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s transformed peptide synthesis into a routine and automatable process, making specific dipeptides like Methionyl-Valine readily accessible for study.[3]

While a specific "discovery" paper for Methionyl-Valine is not prominent in the scientific literature, its synthesis and properties have been documented as part of broader research in peptide chemistry. For instance, a preparation of L-methionyl-L-valine has been described, noting its melting point and water solubility, indicating its availability as a chemical entity for research.

Physicochemical Properties

The physicochemical properties of L-Methionyl-L-Valine are crucial for its handling, analysis, and potential biological activity. The following table summarizes key quantitative data for this dipeptide.

| Property | Value | Source |

| Molecular Formula | C10H20N2O3S | PubChem |

| Molecular Weight | 248.34 g/mol | PubChem |

| Exact Mass | 248.11946368 Da | PubChem |

| Melting Point | 227-229 °C (decomposes) | PrepChem.com |

| Water Solubility | Water soluble | PrepChem.com |

| Topological Polar Surface Area | 118 Ų | PubChem |

| XLogP3 | -2.5 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Synthesis of L-Methionyl-L-Valine

The synthesis of L-Methionyl-L-Valine can be achieved through both solution-phase and solid-phase methods. Below are detailed protocols for each approach.

Solution-Phase Synthesis

This method involves the coupling of protected amino acids in a solvent, followed by deprotection and purification.

Experimental Protocol:

-

Protection of Amino Acids:

-

Protect the amino group of L-Methionine with a Boc (tert-butyloxycarbonyl) group by reacting it with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like aqueous dioxane.

-

Protect the carboxyl group of L-Valine as a methyl ester by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl).

-

-

Peptide Coupling:

-

Dissolve Boc-L-Methionine (1 equivalent) and L-Valine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) to the reaction mixture at 0°C.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt of the amino ester.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

-

Work-up and Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Met-Val-OMe.

-

Purify the protected dipeptide by flash column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

To remove the Boc group, treat the purified Boc-Met-Val-OMe with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours.

-

To remove the methyl ester, saponify the dipeptide using a base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol or THF).

-

-

Final Purification:

-

Purify the final L-Methionyl-L-Valine dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid support.

Experimental Protocol:

-

Resin Preparation:

-

Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF for 1-2 hours.

-

-

Loading of the First Amino Acid (Valine):

-

Activate the carboxyl group of Fmoc-L-Valine-OH using a coupling agent (e.g., DCC/HOBt or HBTU/DIPEA) in DMF.

-

Add the activated amino acid to the swollen resin and shake at room temperature for 2-4 hours to attach the valine to the resin.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the valine residue.

-

Wash the resin extensively with DMF.

-

-

Coupling of the Second Amino Acid (Methionine):

-

Activate the carboxyl group of Fmoc-L-Methionine-OH as described in step 2.

-

Add the activated methionine to the resin-bound valine and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal methionine as described in step 3.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash it with cold ether.

-

Purify the L-Methionyl-L-Valine dipeptide by RP-HPLC.

-

General workflow for dipeptide synthesis.

Purification and Characterization

Purification by HPLC

Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from low to high concentration of mobile phase B over a suitable time (e.g., 5% to 95% B over 30-60 minutes).

-

Detection: Monitor the elution at 214 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The spectra would show characteristic signals for the amino acid residues and the peptide bond.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing its fragmentation pattern.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for the dipeptide Methionyl-Valine are not extensively documented, the roles of its constituent amino acids, L-methionine and L-valine, are well-established and provide a basis for hypothesizing the potential functions of the dipeptide.

L-Methionine is an essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important molecules, including S-adenosylmethionine (SAM), the primary methyl group donor in the body. Methionine metabolism is also linked to the regulation of cellular growth and proliferation.

L-Valine is a branched-chain amino acid (BCAA) that is also essential for protein synthesis and is involved in energy metabolism. BCAAs are known to play a role in muscle protein synthesis and can serve as a source of energy during exercise.

A study has shown that both methionine and valine can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in bovine mammary epithelial cells through the heterodimeric amino acid taste receptor (TAS1R1/TAS1R3).[4] This suggests that the dipeptide Met-Val could potentially act as a signaling molecule to activate this pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Pathway of Methionyl-Valine

Based on the known roles of its constituent amino acids, it is plausible that Methionyl-Valine, upon entering a cell, could be hydrolyzed into methionine and valine, which then participate in cellular signaling. A potential pathway is the activation of mTORC1.

Hypothetical signaling pathway for Met-Val.

Conclusion

Methionyl-Valine is a simple dipeptide with well-defined physicochemical properties. While its specific discovery and history are not well-documented, its synthesis is achievable through standard peptide chemistry techniques. The biological role of the dipeptide itself remains an area for further investigation, though the known functions of its constituent amino acids suggest potential involvement in metabolic regulation and cell signaling pathways such as mTORC1. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential biological exploration of Methionyl-Valine.

References

Potential Therapeutic Applications of H-Met-Val-OH: A Technical Guide

December 16, 2025

Abstract

The dipeptide H-Met-Val-OH, composed of L-methionine and L-valine, has emerged as a molecule of interest in the field of therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its potential therapeutic applications. The primary documented bioactivity of this dipeptide is its ability to promote neurite outgrowth, suggesting its potential in neuroregenerative therapies. Furthermore, its constituent amino acids and susceptibility to oxidation suggest plausible roles as an antioxidant and anti-inflammatory agent. This document collates and presents the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a simple dipeptide with the chemical structure H₂N-CH(CH₂CH₂SCH₃)-CO-NH-CH(CH(CH₃)₂)-COOH. Its biological significance is increasingly being recognized, particularly in the context of neuronal health. Research has demonstrated that this compound can synergistically promote the growth of neurites in neuronal cell lines, indicating its potential for treating nerve injury and neurodegenerative diseases.[1]

The presence of a methionine residue makes this compound susceptible to oxidation, particularly by Flavin-containing monooxygenases (FMOs). This interaction with redox systems suggests that the dipeptide may play a role in modulating oxidative stress, a key pathological factor in numerous diseases. This guide will delve into the known biological activities of this compound, the experimental basis for these findings, and the putative molecular mechanisms through which it exerts its effects.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound currently lies in its neurotrophic effects. However, based on its chemical nature and the activities of related peptides, other applications can be postulated.

Neurotrophic Effects: Promotion of Neurite Outgrowth

The most well-documented biological activity of this compound is its ability to promote neurite outgrowth, a fundamental process in neuronal development and regeneration. Studies have shown that this compound, in the presence of a cyclic AMP (cAMP) analog, can significantly enhance the extension of neurites from PC12 cells, a common model for neuronal differentiation.

Quantitative Data on Neurite Outgrowth

The following table summarizes the quantitative data from a key study investigating the neurite outgrowth-promoting activity of this compound and related compounds.

| Compound | Concentration (µM) | Neurite-Bearing Cells (%) | Reference |

| Control (Bt₂cAMP only) | - | 15.2 ± 2.1 | [1] |

| This compound | 200 | 28.9 ± 3.5 | [1] |

| H-Val-Met-OH | 200 | 25.1 ± 3.0 | [1] |

| Valine + Methionine | 200 (each) | 35.4 ± 4.1** | [1] |

| Valine | 200 | 22.5 ± 2.8 | [1] |

| Methionine | 200 | 20.1 ± 2.5 | [1] |

| p < 0.05, ** p < 0.01 compared to control. |

Postulated Antioxidant Activity

The methionine residue in this compound contains a sulfur atom that is susceptible to oxidation. This chemical property suggests that the dipeptide could act as a scavenger of reactive oxygen species (ROS), thereby exerting an antioxidant effect. While direct studies on the antioxidant capacity of this compound are limited, research on other methionine-containing peptides supports this hypothesis.

Potential Anti-Inflammatory Effects

Chronic inflammation is a key component of many diseases. Some dipeptides have been shown to possess anti-inflammatory properties. Given the interplay between oxidative stress and inflammation, the potential antioxidant activity of this compound may also contribute to anti-inflammatory effects. Further research is warranted to explore this therapeutic avenue.

Mechanism of Action

FMO-Mediated Sulfoxidation

This compound is a substrate for Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3. These enzymes catalyze the S-oxidation of the methionine residue. This enzymatic modification may be a key step in the biological activity of the dipeptide, potentially initiating a signaling cascade or altering its interaction with cellular components.

Table 2: Oxidation of this compound by Human FMOs

| Enzyme | Substrate Concentration (mM) | Activity | Reference |

| FMO1 | 5 | Oxidized | MedChemExpress |

| FMO3 | 1 | Oxidized | MedChemExpress |

| FMO3 | 5 | Oxidized | MedChemExpress |

Signaling Pathways in Neurite Outgrowth

The promotion of neurite outgrowth by this compound appears to be linked to the cyclic AMP (cAMP) signaling pathway. The synergistic effect observed with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable cAMP analog, strongly suggests that this compound may act downstream of or in concert with cAMP-dependent signaling cascades. A plausible mechanism involves the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets that regulate cytoskeletal dynamics and gene expression related to neurite extension. Furthermore, the convergence of cAMP/PKA and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways is common in neurite outgrowth, suggesting a potential interplay that warrants further investigation.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from the methodology described by Koga T, et al. (2022).[1]

-

Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Cells are seeded in 24-well collagen-coated plates at a density of 2 x 10⁴ cells/well.

-

Treatment: After 24 hours, the medium is replaced with DMEM containing 1% fetal bovine serum, 0.5 mM dibutyryl cyclic AMP (Bt₂cAMP), and varying concentrations of this compound (e.g., 0.2, 2, 20, and 200 µM).

-

Incubation: Cells are incubated for 48 hours to allow for neurite extension.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker (e.g., βIII-tubulin) and a nuclear counterstain (e.g., DAPI).

-

Quantification: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 200 cells per well under a fluorescence microscope.

FMO-Mediated Sulfoxidation Assay

This protocol is a generalized procedure based on studies of FMO activity on methionine-containing substrates.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NADPH, and the desired concentration of this compound (e.g., 1-5 mM).

-

Enzyme Preparation: Use microsomes from cells expressing recombinant human FMO1 or FMO3.

-

Initiation of Reaction: Initiate the reaction by adding the FMO-containing microsomes to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile.

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the sulfoxidized product of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Visualizations

Signaling Pathways and Workflows

Caption: Proposed signaling pathway for this compound-mediated neurite outgrowth.

Caption: Key experimental workflows for studying this compound.

Conclusion and Future Directions

The dipeptide this compound shows significant promise as a therapeutic agent, particularly in the realm of neuroregeneration. Its ability to promote neurite outgrowth, coupled with its interaction with the cellular redox machinery via FMO-mediated oxidation, suggests a multifaceted mechanism of action. Future research should focus on several key areas:

-

Elucidation of the complete signaling pathway: Identifying the specific cell surface receptor for this compound and fully characterizing the downstream signaling cascade will be crucial for understanding its mechanism of action.

-

In vivo studies: While in vitro data is promising, in vivo studies in animal models of nerve injury or neurodegeneration are necessary to validate the therapeutic potential of this compound.

-

Exploration of other therapeutic applications: The antioxidant and anti-inflammatory potential of this compound should be systematically investigated through dedicated in vitro and in vivo studies.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a drug candidate.

References

H-Met-Val-OH molecular weight and formula C10H20N2O3S

An In-depth Technical Guide on the Dipeptide H-Met-Val-OH (Methionyl-valine)

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the dipeptide this compound, also known as Methionyl-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Molecular Data

The dipeptide this compound is composed of two amino acids, methionine and valine. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C10H20N2O3S | [1][2][3] |

| Molecular Weight | 248.34 g/mol | [1][2][4] |

| Canonical SMILES | CSCCC(C(=O)NC(C(C)C)C(=O)O)N | [1] |

| CAS Number | 14486-13-6 | [1][2] |

Physicochemical and Biological Properties

This compound is a white to off-white solid.[4] It is a dipeptide that plays a role as a metabolite.[2] Key biological activities and properties are outlined in the table below.

| Feature | Description | Source(s) |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [5] |

| Biological Activity | Substrate for Flavin-containing monooxygenase (FMO) 1 and FMO3.[1][4] | [1][4] |

| Cellular Activity | Synergistically promotes neurite growth in PC12 cells in the presence of dibutyryl cyclic AMP (Bt2cAMP).[4] | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and biological analysis of this compound are crucial for reproducible research.

General Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard solid-phase peptide synthesis (SPPS) protocol is typically employed for the synthesis of dipeptides like this compound. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.

Materials:

-

Fmoc-Val-OH

-

Fmoc-Met-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Valine Coupling: Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

-

Washing: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.

-

Methionine Coupling: Activate Fmoc-Met-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected valine residue on the resin.

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Remove the final Fmoc group from methionine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Neurite Outgrowth Assay in PC12 Cells

This protocol describes how to assess the effect of this compound on promoting neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a common model for neuronal differentiation.[6]

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

This compound

-

Dibutyryl cyclic AMP (Bt2cAMP)

-

96-well cell culture plates

-

Microscope with imaging capabilities

Protocol:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM) in the presence of a constant concentration of Bt2cAMP (e.g., 0.5 mM).[4]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).[4]

-

Imaging: Capture images of the cells in each well using a microscope.

-

Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

Visualizations

Diagrams illustrating key processes provide a clear visual representation of the experimental workflow and biological interactions.

Caption: Experimental workflow for this compound synthesis and bioactivity testing.

References

- 1. Change in Amino Acid Pools During Neuronal Differentiation of PC12 Cells | In Vivo [iv.iiarjournals.org]

- 2. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substitution of methionine 35 inhibits apoptotic effects of Abeta(31-35) and Abeta(25-35) fragments of amyloid-beta protein in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sartorius.com [sartorius.com]

- 6. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

The Pivotal Roles of Methionine and Valine in Dipeptide Functionality: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, composed of two amino acids, represent a significant class of molecules with diverse biological activities, ranging from neurotransmission to antioxidant defense. The specific functions of these molecules are intrinsically linked to the physicochemical properties of their constituent amino acids. This technical guide provides an in-depth exploration of the roles of methionine (Met) and valine (Val) in defining the function of dipeptides such as L-methionyl-L-valine (Met-Val) and L-valyl-L-methionine (Val-Met). We will delve into their impact on antioxidant capacity and neuronal differentiation, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document serves as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development seeking to understand and harness the therapeutic potential of methionine and valine-containing dipeptides.

Introduction: The Significance of Methionine and Valine in Peptide Structure and Function

Methionine and valine are both essential amino acids, yet they possess distinct structural and chemical characteristics that contribute uniquely to the functionality of dipeptides.

Methionine (Met) is one of the two sulfur-containing proteinogenic amino acids.[1] Its flexible, unbranched side chain contains a thioether group, which is susceptible to oxidation. This property allows methionine residues to act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] The reversible oxidation of the thioether to sulfoxide (B87167) provides a mechanism for regulating protein function.[2]

Valine (Val) , in contrast, is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain.[3] Its non-polar nature is crucial for protein folding and stability, as it tends to be located in the hydrophobic core of proteins, away from aqueous environments.[4][5] This hydrophobicity also plays a significant role in ligand-receptor interactions.[5]

The combination of methionine's redox activity and valine's structural influence in a dipeptide creates a molecule with unique and potent biological activities. This guide will specifically explore their roles in antioxidant defense and the promotion of neurite outgrowth.

Functional Roles of Methionine-Valine Dipeptides

Antioxidant Properties

The sulfur atom in methionine's side chain is a key contributor to its antioxidant activity.[1] In dipeptides, the position of the methionine residue significantly influences its antioxidant capacity. Studies on various methionine-containing dipeptides have shown that C-terminal methionine dipeptides exhibit an antioxidant capacity similar to that of free methionine, while N-terminal methionine dipeptides have a slightly lower capacity. This suggests the involvement of the carboxyl group in the interaction with free radicals.[3]

While specific ORAC or TEAC values for Met-Val and Val-Met are not extensively reported in the literature, data from similar dipeptides provide valuable insights into their expected antioxidant potential.

Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides

| Dipeptide | Antioxidant Capacity vs. Peroxyl Radical (µmol TE/µmol)[3] |

|---|---|

| Met-Ala | ~0.4 |

| Met-Gln | ~0.4 |

| Met-Phe | ~0.35 |

| Met-Thr | ~0.38 |

| Gln-Met | ~0.45 |

| Gly-Met | ~0.45 |

TE: Trolox Equivalents. Data is estimated from graphical representations in the cited literature.

Based on this data, it is reasonable to infer that both Met-Val and Val-Met possess significant antioxidant properties, likely in a similar range to the dipeptides listed above.

Neurite Outgrowth Promotion

Recent studies have highlighted the role of Met-Val and Val-Met in promoting neurite outgrowth in neuronal-like cells, such as the PC12 cell line. This activity is particularly significant in the context of neurodegenerative diseases and nerve regeneration research.

Both Met-Val and Val-Met have been shown to synergistically enhance neurite formation when co-administered with dibutyryl cyclic AMP (Bt2cAMP). This suggests that these dipeptides may act on pathways that are complementary to cAMP-mediated signaling in neuronal differentiation.

Table 2: Neurite Outgrowth-Promoting Activity of Methionine and Valine Dipeptides in PC12 Cells

| Compound | Concentration (µM) | Neurite-Bearing Cells (%)[6] |

|---|---|---|

| Control (0.5 mM Bt2cAMP) | - | ~20 |

| H-Met-Val-OH | 20 | ~35* |

| 200 | ~40** | |

| H-Val-Met-OH | 20 | ~30* |

| 200 | ~35** |

*p < 0.05, *p < 0.01 compared to control.

These findings indicate that both dipeptides are potent enhancers of neurite outgrowth, with Met-Val showing slightly higher activity at the tested concentrations.

Signaling Pathways in Dipeptide-Mediated Functions

The biological effects of Met-Val and Val-Met are mediated through the modulation of intracellular signaling cascades.

Signaling in Neurite Outgrowth

The promotion of neurite outgrowth in PC12 cells is a well-established model for studying neuronal differentiation. This process is known to be heavily dependent on the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a central pathway in transducing extracellular signals to the nucleus to regulate gene expression related to cell differentiation and proliferation.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. In neuronal cells, it plays a significant role in promoting neurite elongation and branching.

Given that Met-Val and Val-Met promote neurite outgrowth, it is highly probable that they exert their effects through the activation of these key pathways. The synergistic effect with cAMP suggests a potential convergence point or parallel activation mechanism.

References

- 1. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]

- 2. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to H-Met-Val-OH: Sourcing and Applications for Researchers

For researchers and professionals in drug development, the dipeptide H-Met-Val-OH (Methionyl-valine) presents a molecule of interest due to its activity against flavin-containing monooxygenase (FMO) isoforms and its potential role in promoting neurite growth.[1] This guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and a detailed experimental protocol for a key application.

Understanding this compound

This compound is a dipeptide composed of methionine and valine. Its primary biological relevance, as highlighted in recent research, lies in its interaction with FMO1 and FMO3.[1] It is oxidized by cDNA-expressed human FMO3 and, at higher concentrations, by FMO1.[1][2] Furthermore, studies have demonstrated its synergistic effect with dibutyryl cyclic AMP (Bt2cAMP) in promoting neurite outgrowth in PC12 cells, suggesting its potential in neuroscience research.[1]

Sourcing this compound: A Comparative Overview

Identifying a reliable supplier is a critical first step for any research endeavor. The following table summarizes key quantitative data from various suppliers of this compound to facilitate an informed purchasing decision.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | This compound | 14486-13-6 | >98% (HPLC) | 10 mg, 50 mg, 100 mg, 250 mg |

| MyBioSource | This compound | 14486-13-6 | Not specified | Varies |

| FUJIFILM Wako | This compound | 14486-13-6 | Not specified | Not specified |

Note: Purity, available quantities, and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol details a method to assess the neurite outgrowth-promoting activity of this compound in PC12 cells, a common model for neuronal differentiation.

Materials:

-

PC12 cells

-

This compound

-

Dibutyryl cyclic AMP (Bt2cAMP)

-

Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

-

Poly-L-lysine coated cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Plate PC12 cells on poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM).[1] A constant concentration of Bt2cAMP (e.g., 0.5 mM) should be included in all wells to induce differentiation.[1]

-

Incubation: Incubate the cells for 24-48 hours.[1]

-

Imaging: After incubation, capture images of the cells using a microscope.

-

Analysis: Quantify neurite outgrowth. A common method is to measure the length of the longest neurite for a significant number of cells in each treatment group. Cells with neurites at least twice the length of the cell body diameter are often considered positive.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the procurement process, the following diagrams have been generated.

Caption: A flowchart illustrating the key steps in the neurite outgrowth assay.

Caption: A diagram outlining the typical procurement process for a research chemical.

References

In-Silico Modeling of H-Met-Val-OH Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the tripeptide H-Met-Val-OH and its target proteins. The document details experimental protocols for key computational techniques, including molecular docking and molecular dynamics simulations, and presents illustrative quantitative data to guide researchers in their own investigations. Furthermore, this guide visualizes a general workflow for such in-silico studies and a hypothetical signaling pathway involving this compound, based on its known interaction with Flavin-containing monooxygenases (FMOs). This guide is intended to serve as a practical resource for researchers and professionals in the fields of computational biology, pharmacology, and drug development.

Introduction

The tripeptide this compound (Methionyl-Valine) is a small peptide with emerging biological significance. Notably, it has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are crucial in the metabolism of a wide range of xenobiotics and endogenous compounds.[2] Understanding the molecular interactions between this compound and its protein targets is paramount for elucidating its physiological role and therapeutic potential.

In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[3] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding modes, estimate binding affinities, and characterize the dynamic behavior of the protein-peptide complex.[4][5] This guide provides a detailed framework for applying these computational methods to the study of this compound protein interactions.

Data Presentation: Illustrative Quantitative Analysis

The following tables present hypothetical quantitative data for the interaction of this compound with human FMO1 and FMO3. This data is for illustrative purposes to demonstrate how results from in-silico analyses can be summarized and compared.

Table 1: Hypothetical Molecular Docking Results for this compound with FMO1 and FMO3

| Target Protein | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interacting Residues |

| FMO1 | -7.8 | 150 | TYR208, ASN213, GLN301 |

| FMO3 | -8.5 | 55 | PHE199, TRP222, ARG305 |

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of this compound Complexes

| System | Average RMSD (Å) | Average Rg (Å) | Number of H-Bonds |

| This compound - FMO1 | 1.2 | 22.5 | 3 |

| This compound - FMO3 | 0.9 | 21.8 | 5 |

Experimental Protocols: In-Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This protocol outlines a general procedure for docking this compound to a target protein.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., human FMO1 or FMO3) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.

-

Generate the 3D structure of this compound using a molecule builder and optimize its geometry using a suitable force field (e.g., MMFF94).

-

-

Grid Box Definition:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site residues. The FAD- and NADPH-binding domains are likely regions of interest for FMOs.[6]

-

-

Docking Simulation:

-

Perform the docking using a program such as AutoDock Vina, GOLD, or Glide.

-

Utilize a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the peptide within the defined grid box.

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on their docking scores and binding energies.

-

Visualize the best-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the protein-peptide complex over time.[5]

Methodology:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM, or GROMOS).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

-

Equilibrate the system under the NPT ensemble to maintain constant pressure.

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the properties of interest.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the number of hydrogen bonds over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Mandatory Visualizations

Caption: In-silico modeling workflow for this compound.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the in-silico investigation of this compound protein interactions. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms and dynamics of this tripeptide with its target proteins, such as FMO1 and FMO3. The illustrative data and visualizations serve as a practical starting point for designing and interpreting computational studies. Further research in this area will be instrumental in fully understanding the biological functions of this compound and exploring its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of a flavin-containing monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Dissolution of H-Met-Val-OH in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of the dipeptide H-Met-Val-OH (Methionyl-Valine) in aqueous solutions. Due to its constituent amino acids, this compound is a neutral and hydrophobic peptide, which can present solubility challenges. This guide outlines a systematic approach to achieve successful solubilization for use in various research and development applications. The protocol includes recommendations for solvent selection, step-by-step procedures, and troubleshooting strategies.

Introduction

This compound is a dipeptide composed of L-methionine and L-valine. The physicochemical properties of a peptide are critical for its biological activity and formulation, with solubility being a primary determinant of its utility in experimental and therapeutic contexts.[1] The amino acid composition, sequence, and overall charge significantly influence a peptide's solubility.[1][2] Peptides with a high proportion of hydrophobic residues, such as valine and methionine, often exhibit limited solubility in aqueous buffers.[1][2] This application note provides a comprehensive protocol to address these challenges for this compound.

Physicochemical Properties of this compound

The solubility of this compound is primarily dictated by the properties of its constituent amino acids.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Side Chain Classification | Hydrophobicity | pKa (Carboxyl) | pKa (Amino) |

| Methionine (Met) | Non-polar, Aliphatic | Hydrophobic | ~2.28 | ~9.21 |

| Valine (Val) | Non-polar, Aliphatic | Hydrophobic | ~2.32 | ~9.62 |

Data compiled from general biochemical resources.

This compound has a free amino group (N-terminus) and a free carboxyl group (C-terminus). At physiological pH (~7.4), the N-terminus is protonated (+1 charge) and the C-terminus is deprotonated (-1 charge). The side chains of both methionine and valine are uncharged. Therefore, the overall net charge of the dipeptide is approximately zero, classifying it as a neutral peptide.[3][4] This, combined with its hydrophobic nature, suggests that it may be poorly soluble in neutral aqueous solutions.[4][5]

Recommended Dissolution Protocol

This protocol follows a logical progression from the simplest and most biologically compatible solvents to stronger organic solvents. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][4]

Initial Solubility Test

-

Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]

-